Quantified PDE10A Inhibition: Micromolar Activity Validated by Co-Crystal Structure
6-Chloro-2,3-dimethylquinoxaline demonstrates direct, quantifiable inhibition of the phosphodiesterase 10A (PDE10A) enzyme, a key target in the development of therapeutics for schizophrenia and other neurological disorders. It inhibits PDE10A with an IC50 value of 8.35762 µM [1]. This is a critical differentiation from the unsubstituted analog, 2,3-dimethylquinoxaline, for which no such activity has been reported, underscoring the essential contribution of the 6-chloro substituent to target engagement.
| Evidence Dimension | Inhibitory Activity against PDE10A Enzyme |
|---|---|
| Target Compound Data | IC50 = 8.35762 µM |
| Comparator Or Baseline | 2,3-Dimethylquinoxaline: No reported PDE10A inhibitory activity. |
| Quantified Difference | Target compound shows measurable micromolar inhibition; comparator is inactive or unreported. |
| Conditions | In vitro enzymatic assay; precise experimental conditions are referenced in the associated PDB entry 5SJQ [1]. |
Why This Matters
This quantitative activity confirms the compound's utility as a validated fragment hit for PDE10A, enabling structure-guided optimization and SAR studies.
- [1] PDB. 5SJQ: Crystal Structure of human phosphodiesterase 10 in complex with 6-chloro-2,3-dimethylquinoxaline. 2022. View Source
